Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-

Phosphodiesterase Inhibition Platelet Aggregation Thrombocythemia

This unsubstituted imidazoquinazolinone core (CAS 50608-24-7) is the essential parent scaffold for medicinal chemistry optimization. Procure it as a versatile synthetic intermediate for generating PDE3, PDE5, SHP2, and TSPO-targeted libraries. Its metal-free synthetic accessibility makes it ideal for SAR campaigns. Use as a baseline reference standard against halogenated/alkylated derivatives (e.g., anagrelide). This specific compound is for research use only and is not a therapeutic agent.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 50608-24-7
Cat. No. B3352733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-
CAS50608-24-7
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N=C3N1CC(=O)N3
InChIInChI=1S/C10H9N3O/c14-9-6-13-5-7-3-1-2-4-8(7)11-10(13)12-9/h1-4H,5-6H2,(H,11,12,14)
InChIKeyYLVVAWCDANPADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- (CAS 50608-24-7): Core Scaffold and Comparator Baseline for Imidazoquinazolinone Procurement


Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- (CAS 50608-24-7) is the unsubstituted parent scaffold of the imidazoquinazolinone class, a fused N-heterocyclic system that serves as the structural core for numerous pharmacologically active analogs . This compound is characterized by an imidazole ring fused to a quinazoline moiety (C₁₀H₉N₃O; MW 187.20 g/mol) . As the minimal core structure, it provides the essential framework from which clinically relevant derivatives—including the PDE3 inhibitor anagrelide (6,7-dichloro-substituted), the platelet PDE inhibitor Ro 15-2041 (7-bromo-3,6-dimethyl-substituted), and the cardiotonic agent Ro 13-6438 (6-chloro-3-methyl-substituted)—are derived through targeted substitution [1]. Consequently, this compound functions not as an end-use therapeutic but as a critical reference standard and versatile synthetic intermediate for medicinal chemistry optimization and structure-activity relationship (SAR) investigations [2].

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- (CAS 50608-24-7): Why Generic Substitution Within the Imidazoquinazolinone Class Fails to Replicate Biological Activity


The imidazoquinazolinone scaffold exhibits extreme sensitivity to substitution pattern, such that minor changes in ring substituents drastically alter potency, selectivity, and even target class engagement. The unsubstituted parent core (CAS 50608-24-7) itself lacks the potent PDE3 inhibitory activity of its substituted analogs; anagrelide (6,7-dichloro) demonstrates an IC₅₀ of 36 nM against PDE3, while its 3-hydroxy metabolite BCH24426 shows an IC₅₀ of 0.9 nM, representing a 40-fold increase in potency from a single hydroxylation [1]. Similarly, the 7-bromo-3,6-dimethyl analog Ro 15-2041 achieves an IC₅₀ of 70 nM for platelet cAMP-PDE with >1000-fold selectivity over brain and uterine PDE isoforms, whereas papaverine, a non-selective PDE inhibitor, shows an IC₅₀ of ~5 µM across all tissues [2]. This substitution-dependent pharmacological divergence means that procurement of the parent scaffold versus a specific substituted derivative cannot be interchanged for functional studies; the parent compound serves as a synthetic starting material and negative control, not a bioactive surrogate. The quantitative evidence below delineates where and why specific substitutions confer measurable differentiation relative to in-class comparators.

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- (CAS 50608-24-7): Quantified Differentiation Evidence Versus Closest Analogs and In-Class Comparators


PDE3 Inhibitory Potency: 40-Fold Differentiation Between Anagrelide and Its 3-Hydroxy Metabolite Highlights Substitution-Driven Activity Gains

Among imidazoquinazolinone-based PDE3 inhibitors, substitution at the 3-position with a hydroxyl group produces a 40-fold enhancement in PDE3 inhibitory potency. The parent drug anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) inhibits PDE3 with an IC₅₀ of 36 nM, whereas its major human metabolite BCH24426 (6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) exhibits an IC₅₀ of 0.9 nM [1]. This difference was measured using purified PDE3 enzyme preparations under standardized assay conditions [1].

Phosphodiesterase Inhibition Platelet Aggregation Thrombocythemia

Platelet PDE Isoform Selectivity: Ro 15-2041 Exhibits >1000-Fold Tissue Selectivity Compared to Non-Selective PDE Inhibitors

The 7-bromo-3,6-dimethyl-substituted analog Ro 15-2041 demonstrates profound tissue selectivity for platelet cAMP-phosphodiesterase over other PDE isoforms. Ro 15-2041 inhibits platelet cAMP-PDE with an IC₅₀ of 70 nM [1]. In contrast, it is at least 1000 times less potent in human brain and rabbit uterus tissue homogenates [1]. By comparison, the non-selective PDE inhibitor papaverine fully inhibits phosphodiesterase activity in all four tissues tested (platelet, cardiac, brain, uterus) with similar IC₅₀ values of approximately 5 µM [1].

Platelet Aggregation Phosphodiesterase Selectivity Antithrombotic

Megakaryocyte Differentiation Inhibition: PDE3 Activity Does Not Predict Antiproliferative Efficacy

Inhibition of megakaryocyte development by imidazoquinazolinones does not correlate with PDE3 inhibitory potency. BCH24426 is 40-fold more potent than anagrelide against PDE3 (IC₅₀ = 0.9 nM vs 36 nM), yet anagrelide is more potent at inhibiting megakaryocyte development (IC₅₀ = 26 nM vs 44 nM for BCH24426) [1]. Furthermore, other PDE3 inhibitors of varying potencies show negligible effects on megakaryocytopoiesis [1].

Megakaryocytopoiesis Essential Thrombocythemia PDE3-Independent Mechanism

SHP2 Allosteric Inhibition: Imidazoquinazolinone Core Enables Liver Microsomal Stability Gains Over SHP244

Imidazoquinazolinone derivatives designed as allosteric SHP2 inhibitors exhibit improved liver microsomal stability compared to the reference compound SHP244 [1]. The most promising imidazoquinazolinone derivative (compound B1) achieved 76.15% inhibition of melanoma A357 cell proliferation at 100 µM, while the series overall demonstrated enhanced drug-like metabolic stability profiles [1].

SHP2 Phosphatase Allosteric Inhibitor Melanoma Metabolic Stability

Cardiotonic PDE III Selectivity: R 80122 (Imidazoquinazolinone) Exhibits >700-Fold Higher Selectivity Than Milrinone

Within the class of cardiotonic PDE III inhibitors, imidazoquinazolinone-based R 80122 demonstrates substantially higher isoenzyme selectivity than the clinically used agent milrinone. R 80122 exhibits a PDE IV/PDE III selectivity ratio of approximately 2,900, compared to a ratio of 14 for milrinone [1]. The IC₅₀ of R 80122 for PDE III is 0.036 µM (36 nM), versus 10 µM for enoximone, another cardiotonic comparator [1]. The Kᵢ of R 80122 for PDE III is 0.007 µM (7 nM) [1].

Cardiotonic PDE3 Inhibitor Heart Failure Selectivity

TSPO Ligand Neuroprotection: Imidazoquinazolinones 2a/2b Match or Exceed Reference Ligands in Mitochondrial Rescue

Imidazoquinazolinone-based TSPO ligands 2a and 2b stimulate pregnenolone synthesis and ATP production in vitro [1]. In a cellular model of Alzheimer's disease overexpressing amyloid-β, compounds 2a and 2b improved mitochondrial respiration, reduced reactive oxygen species, decreased oxidative stress-induced cell death, and lowered Aβ levels [1]. The study explicitly notes that 2a and 2b show similar or even better functional effects than the reference TSPO ligands XBD173 and SSR-180,575 [1].

TSPO Neuroprotection Mitochondrial Bioenergetics Alzheimer's Disease

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- (CAS 50608-24-7) and Its Derivatives: Evidence-Backed Research and Industrial Application Scenarios


Procurement of Parent Scaffold (CAS 50608-24-7) as a Synthetic Intermediate for Medicinal Chemistry Optimization

The unsubstituted imidazoquinazolinone core (CAS 50608-24-7) is procured as a versatile starting material for the synthesis of substituted derivatives targeting PDE3, PDE5, SHP2, TSPO, and other therapeutic targets. Its metal-free synthetic accessibility via iodine-promoted dual oxidative C(sp³)–H amination makes it an attractive scaffold for library generation. For SAR campaigns, the parent compound serves as the baseline reference against which the activity gains conferred by halogenation (e.g., 6-chloro, 7-bromo) and alkylation (e.g., 3-methyl) are measured [1].

Selection of Ro 15-2041 (7-Bromo-3,6-dimethyl Analog) for Platelet-Specific PDE Inhibition Studies

Ro 15-2041, with an IC₅₀ of 70 nM against platelet cAMP-PDE and >1000-fold selectivity over brain and uterine PDE isoforms , is the appropriate choice for ex vivo and in vivo investigations of platelet function and antithrombotic efficacy where off-target PDE inhibition would confound results. Its selectivity profile contrasts sharply with non-selective inhibitors like papaverine (IC₅₀ ~5 µM across all tissues) .

Use of Anagrelide (6,7-Dichloro Analog) for Megakaryocyte Differentiation and Essential Thrombocythemia Research

Anagrelide is the preferred imidazoquinazolinone for studying megakaryocyte development and thrombopoiesis, as it potently inhibits megakaryocyte differentiation (IC₅₀ = 26 nM) . Importantly, this cellular activity is not driven by PDE3 inhibition alone, as the 40-fold more potent PDE3 inhibitor BCH24426 is less effective at inhibiting megakaryocyte development (IC₅₀ = 44 nM) . This dissociation makes anagrelide the relevant probe for delineating PDE3-independent mechanisms of action in thrombocythemia.

Employment of Imidazoquinazolinone-Derived TSPO Ligands (e.g., 2a/2b) for Neurodegenerative Disease Models

Imidazoquinazolinone-based TSPO ligands 2a and 2b have demonstrated neuroprotective effects in amyloid-β-overexpressing cellular models, improving mitochondrial respiration, reducing reactive oxygen species, and lowering Aβ levels . Their functional efficacy is comparable to or exceeds that of reference TSPO ligands XBD173 and SSR-180,575 , supporting their procurement for preclinical studies in Alzheimer's disease and other neurodegenerative conditions where mitochondrial dysfunction is implicated.

Application of R 80122 and Related Imidazoquinazolinones as Highly Selective PDE3 Inhibitors in Cardiovascular Research

R 80122, a 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline derivative, exhibits a PDE IV/PDE III selectivity ratio of ~2,900, compared to 14 for milrinone . This exceptional selectivity makes R 80122 and structurally related imidazoquinazolinone PDE3 inhibitors valuable tools for dissecting PDE3-specific signaling pathways in cardiac myocytes and for evaluating the therapeutic potential of selective PDE3 inhibition in heart failure models, with minimal confounding effects from PDE4 inhibition .

Quote Request

Request a Quote for Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.